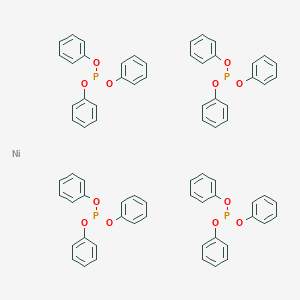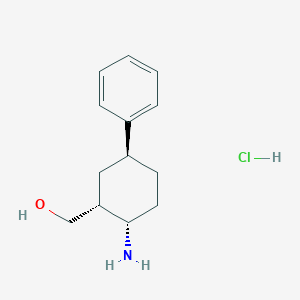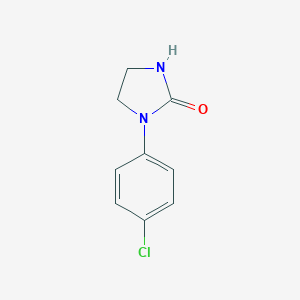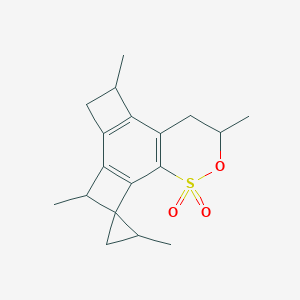
(2-ethynylphenyl)methanol
Overview
Description
(2-ethynylphenyl)methanol is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethynylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Reactions and Catalysis
2-Ethynylbenzyl alcohol plays a pivotal role in cyclization reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The regioselectivity of cyclization reactions of 2-ethynylbenzyl alcohol, when promoted by tetrabutylammonium fluoride (TBAF), leads to the formation of six-membered ring derivatives, showcasing its utility in synthesizing complex organic frameworks (Hiroya et al., 2001). Moreover, the successful use of Ru(PR2NR'2) complexes in the cyclization of 2-ethynylbenzyl alcohol demonstrates the compound's versatility in catalyzed reactions, albeit with limitations due to low conscription and competitive deactivation (Stubbs et al., 2016).
Polymer Science and Photoluminescence
In polymer science, 2-ethynylbenzyl alcohol is utilized for the synthesis of hydroxy group-containing polyacetylenes. The preparation of poly(2-ethynylbenzyl alcohol) [poly(EBA)] using various transition metal catalysts highlights its role in creating conjugated polymer backbones. The resulting polymers exhibit distinct photoluminescence properties, with peaks observed at specific wavelengths corresponding to their band gaps, thus underscoring their potential in optoelectronic applications (Won-Chul Lee et al., 2009).
Organic Oxides and Cycloaddition Reactions
2-Ethynylbenzyl alcohol's reactivity extends to its interactions with organic oxides and α-diazoesters in gold-catalyzed reactions. These processes result in the formation of 1,3-dihydroisobenzofuran and naphthalene derivatives, respectively, illustrating the compound's adaptability in synthesizing diverse organic structures. The elucidation of mechanisms for these formal cycloadducts through isotope labeling further exemplifies the scientific interest in exploring the reactivity of 2-ethynylbenzyl ethers (Pawar et al., 2013).
Properties
IUPAC Name |
(2-ethynylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWIJQOZHADEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451579 | |
| Record name | 2-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-08-1 | |
| Record name | 2-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-2-hydroxymethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-ethynylbenzyl alcohol lend itself to polymerization reactions?
A: 2-Ethynylbenzyl alcohol possesses a terminal alkyne group, a structural feature that allows it to undergo polymerization using transition metal catalysts. [] This polymerization process yields poly(2-ethynylbenzyl alcohol) [poly(EBA)], a conjugated polymer. []
Q2: What are the characteristics of poly(2-ethynylbenzyl alcohol) [poly(EBA)]?
A: Poly(EBA) exhibits a conjugated polymer backbone with pendant hydroxy groups. [] Its photoluminescence peaks at 525 nm, corresponding to a photon energy of 2.36 eV and a band gap of 2.38 eV. [] Electrochemically, poly(EBA) displays irreversible redox behavior, suggesting a diffusion-controlled process. []
Q3: Does 2-ethynylbenzyl alcohol participate in any other notable reactions?
A: 2-Ethynylbenzyl alcohol reacts with sulfonyl azides in the presence of a copper(I) catalyst to yield 4-diazoisochroman-3-imines. [, ] This reaction highlights the versatility of 2-ethynylbenzyl alcohol as a building block in organic synthesis, leading to valuable heterocyclic compounds. [, ]
Q4: Are there any structural features in catalysts that enhance the cyclization of 2-ethynylbenzyl alcohol?
A: Research shows that ruthenium complexes containing bis-phosphine ligands with strategically positioned pendent tertiary amines in the second coordination sphere exhibit superior catalytic activity in cyclizing 2-ethynylbenzyl alcohol. [] The proximity of the pendent amine to the metal active site plays a crucial role in enhancing catalyst performance. [] While the pendent amine's basicity is important, exceeding a certain threshold, where the amine is more basic than the substrate, appears to be sufficient for high catalytic activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




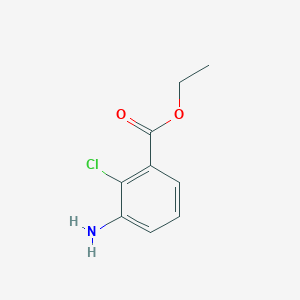


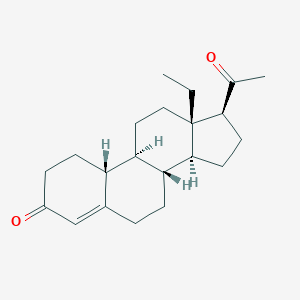
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)



